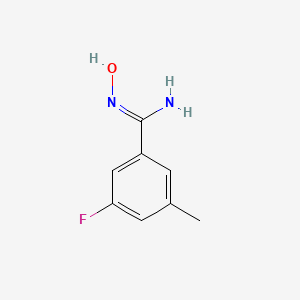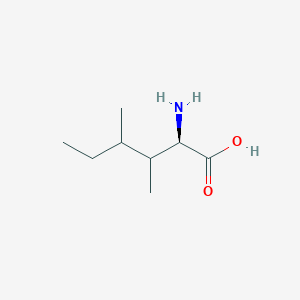
(2R)-2-Amino-3,4-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3,4-dimethylhexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and two methyl groups attached to the third and fourth carbon atoms of the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One of the common methods for synthesizing (2R)-2-Amino-3,4-dimethylhexanoic acid involves the use of enantioselective synthesis. This method employs chiral catalysts to ensure the production of the desired enantiomer.
Aziridine Ring Opening: Another approach involves the use of aziridine ring opening reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: This step involves the reduction of precursor compounds using hydrogen gas in the presence of a catalyst to form the desired amino acid.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-2-Amino-3,4-dimethylhexanoic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2R)-2-Amino-3,4-dimethylhexanoic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: The compound is used in the study of protein engineering and design, where it serves as a model amino acid for understanding protein structure and function.
Medicine:
Drug Development: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry:
Material Science: The compound is explored for its applications in material science, including the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3,4-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor agonist or antagonist by binding to receptor sites and modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
- (2R)-2-Amino-3-methylhexanoic acid
- (2R)-2-Amino-4-methylhexanoic acid
- (2R)-2-Amino-3,4-dimethylpentanoic acid
Comparison:
- Structural Differences: The primary difference between (2R)-2-Amino-3,4-dimethylhexanoic acid and its similar compounds lies in the position and number of methyl groups attached to the carbon chain.
- Unique Properties: this compound is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the unique structural features of this compound can lead to distinct properties and potential uses in various fields.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-3,4-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t5?,6?,7-/m1/s1 |
Clave InChI |
DJFPUIRBUQHIBB-KPGICGJXSA-N |
SMILES isomérico |
CCC(C)C(C)[C@H](C(=O)O)N |
SMILES canónico |
CCC(C)C(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


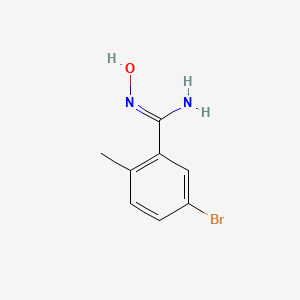

![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)

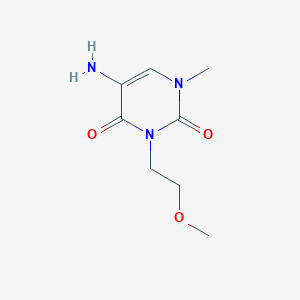
![2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13303428.png)
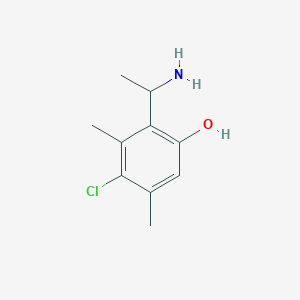
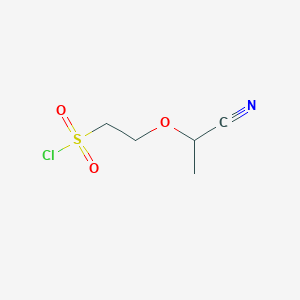
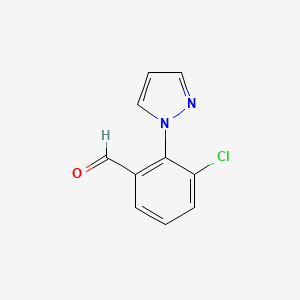
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)



